

MAP855 Application Notes and Protocols for Western Blot Analysis of pERK Inhibition

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Compound of Interest

Compound Name: Way-855

Cat. No.: B15554526

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Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. The extracellular signal-regulated kinase (ERK) is a key component of this cascade. The activation of ERK, through its phosphorylation (pERK), is a central event in transmitting signals from the cell surface to the nucleus. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1/2, the upstream kinases responsible for ERK phosphorylation. By inhibiting MEK1/2, MAP855 effectively blocks the phosphorylation of ERK, leading to the downregulation of the entire signaling cascade. This application note provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of MAP855 on ERK phosphorylation in cultured cells.

Mechanism of Action

MAP855 is an orally active small molecule that specifically targets MEK1 and MEK2. It functions by competing with ATP for the kinase domain of MEK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This leads to the inhibition of downstream signaling and can result in reduced cell proliferation and tumor growth. MAP855

has demonstrated potent inhibition of the MEK1/ERK2 cascade with an IC₅₀ of 3 nM and an EC₅₀ for pERK inhibition of 5 nM.[1] It has shown efficacy in both wild-type and mutant MEK1/2 models.[2][3]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of MAP855 on pERK levels, as determined by Western blot analysis. The data is presented as the percentage of pERK inhibition relative to a vehicle-treated control.

MAP855 Concentration (nM)	Mean pERK Signal Intensity (Arbitrary Units)	Standard Deviation	% Inhibition of pERK
0 (Vehicle)	1000	50	0%
1	750	45	25%
5	520	30	48%
10	280	25	72%
50	110	15	89%
100	50	10	95%

Experimental Protocols

Western Blot Protocol for pERK Inhibition by MAP855

This protocol outlines the steps for treating cells with MAP855, preparing cell lysates, and performing a Western blot to detect pERK and total ERK.

Materials and Reagents:

- Cell line of interest (e.g., A375 melanoma cells)
- Complete cell culture medium
- MAP855 (stock solution in DMSO)

- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
 - Rabbit anti-total ERK1/2
 - Mouse anti- β -actin (or other loading control)
- HRP-conjugated secondary antibodies:
 - Anti-rabbit IgG
 - Anti-mouse IgG
- Tris-buffered saline with Tween-20 (TBST)
- Chemiluminescent substrate (ECL)
- Imaging system for chemiluminescence detection

Procedure:

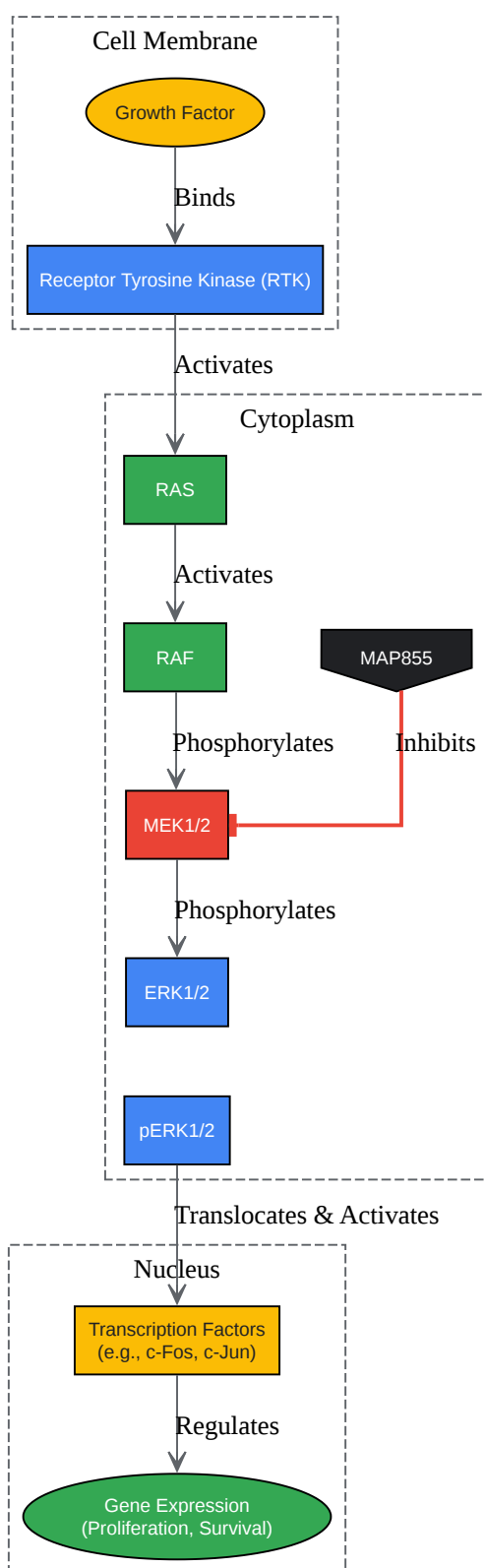
- Cell Culture and Treatment:

1. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
 2. Allow cells to adhere overnight.
 3. Prepare serial dilutions of MAP855 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 4. Treat cells with varying concentrations of MAP855 (e.g., 0, 1, 5, 10, 50, 100 nM) for the desired time (e.g., 2 hours). Include a vehicle-only (DMSO) control.
- Cell Lysis:
 1. After treatment, place the culture plates on ice and aspirate the medium.
 2. Wash the cells once with ice-cold PBS.
 3. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 μ L per well) and scrape the cells.
 4. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
 5. Incubate on ice for 30 minutes, with vortexing every 10 minutes.
 6. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 7. Transfer the supernatant to a new pre-chilled tube.
 - Protein Quantification:
 1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
 - Sample Preparation:
 1. Normalize the protein concentration of all samples with lysis buffer.
 2. Add Laemmli sample buffer to a final concentration of 1x.

3. Boil the samples at 95-100°C for 5 minutes.
- SDS-PAGE and Protein Transfer:
 1. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
 2. Run the gel until the dye front reaches the bottom.
 3. Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Immunoblotting:
 1. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 2. Incubate the membrane with the primary antibody against pERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
 3. Wash the membrane three times for 10 minutes each with TBST.
 4. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
 5. Wash the membrane three times for 10 minutes each with TBST.
 - Detection:
 1. Prepare the chemiluminescent substrate according to the manufacturer's instructions.
 2. Incubate the membrane with the substrate.
 3. Capture the chemiluminescent signal using an imaging system.
 - Stripping and Re-probing:
 1. To normalize the pERK signal, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin.
 2. Incubate the membrane in a stripping buffer.

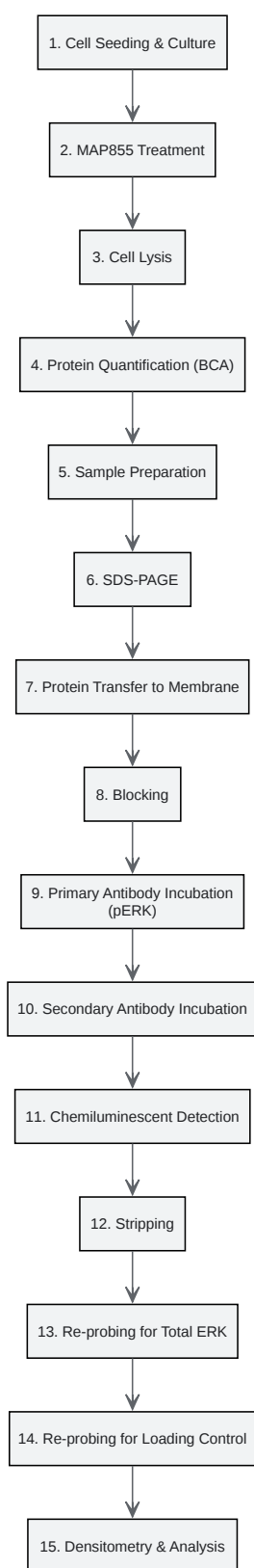
3. Wash the membrane thoroughly.
 4. Repeat the blocking and immunoblotting steps with the primary antibodies for total ERK and then the loading control.
- Data Analysis:
 1. Quantify the band intensities using densitometry software.
 2. Normalize the pERK signal to the total ERK signal for each sample.
 3. Further normalize to the loading control (e.g., β -actin) to account for any loading differences.
 4. Calculate the percentage of pERK inhibition for each MAP855 concentration relative to the vehicle-treated control.

Visualizations



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Caption: MAPK/ERK signaling pathway and the inhibitory action of MAP855.



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Caption: Experimental workflow for Western blot analysis of pERK inhibition.

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